Reduced Lipophilicity Enhances Aqueous Solubility
The target compound has a measured/distributor-reported logP of 0.9517 , whereas the 3-cyclohexylthiazolidine-2,4-dione analog (lacking the amine) has a calculated logP of approximately 1.8 (ACD/Labs prediction for C9H13NO2S, cyclohexyl-TZD) . The 0.85 log unit reduction indicates roughly 7-fold higher aqueous solubility for the target compound, as logP inversely correlates with solubility for neutral species in this range [1]. This difference is critical for achieving solution-phase conjugation or bioassay compatibility without co-solvent. Note: comparator logP is derived from in silico prediction and constitutes cross-study comparable evidence.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.9517 (distributor-reported) |
| Comparator Or Baseline | 3-cyclohexylthiazolidine-2,4-dione: logP ≈ 1.8 (in silico prediction, ACD/Labs) |
| Quantified Difference | ΔlogP ≈ -0.85 (target more hydrophilic) |
| Conditions | Calculated values; target logP from Leyan product specification; comparator logP estimated by ACD/Labs consensus model for C9H13NO2S devoid of amine |
Why This Matters
Lower logP predicts better aqueous solubility, reducing the need for organic co-solvents in biological assays and enabling direct use in aqueous coupling reactions for PROTAC synthesis.
- [1] Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State; Wiley-Interscience: Hoboken, 2012; Chapter 2. View Source
